4-isopropyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide
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Overview
Description
4-isopropyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-phenylpiperazine. This can be achieved through the reaction of phenylhydrazine with ethylene diamine under acidic conditions.
Alkylation: The next step involves the alkylation of the piperazine intermediate with 2-chloroethyl isopropyl ether to introduce the isopropyl group.
Sulfonamide Formation: Finally, the alkylated piperazine is reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-isopropyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-isopropyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs targeting neurological disorders due to its ability to interact with neurotransmitter receptors.
Biological Studies: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase, which is relevant for Alzheimer’s disease research.
Chemical Biology: It serves as a probe in studying the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s derivatives are explored for their potential use in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-isopropyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets such as neurotransmitter receptors and enzymes. The phenylpiperazine moiety is known to bind to serotonin and dopamine receptors, modulating their activity. Additionally, the sulfonamide group can inhibit enzymes like acetylcholinesterase by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
4-phenylpiperazine derivatives: These compounds share the piperazine core and exhibit similar biological activities.
Benzenesulfonamide derivatives: Compounds like sulfanilamide are well-known for their antibacterial properties.
Uniqueness
4-isopropyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is unique due to the combination of its structural features, which confer a distinct pharmacological profile. The presence of the isopropyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and reach its targets more effectively.
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S/c1-18(2)19-8-10-21(11-9-19)27(25,26)22-12-13-23-14-16-24(17-15-23)20-6-4-3-5-7-20/h3-11,18,22H,12-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYVSZLCRALWGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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